molecular formula C42H32FN3O7 B1665080 3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)- CAS No. 143934-15-0

3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-

Cat. No. B1665080
M. Wt: 709.7 g/mol
InChI Key: UBHBPMOKEFIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHN-683 is a fluorescent ligand for peripheral-type benzodiazepine receptors.

Scientific Research Applications

Disposition and Metabolism in Humans

  • Application : Investigated as an orexin 1 and 2 receptor antagonist for insomnia treatment. A study on the disposition and metabolism of a similar compound ([14C]SB-649868) in humans showed almost complete elimination over 9 days, mainly via feces, indicating its metabolic pathway and elimination method (Renzulli et al., 2011).

Structural Analysis

  • Application : Used in the study of molecular structures. For instance, the structure of fluorescein dipropionate acetone solvate was examined, highlighting its crystalline properties and inclusion compound formation (Wang et al., 1990).

Stereochemistry Studies

  • Application : Explored in stereochemistry research. The stereochemistry of some 3-amino(aryl)methylphthalides and derived 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones was determined, contributing to the understanding of isomeric configurations (Collins et al., 1989).

Drug Synthesis and Evaluation

  • Application : In the synthesis of drugs with potential therapeutic effects. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized, showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Investigation of Antimicrobial Properties

  • Application : Used in the development of compounds with antimicrobial activities. The synthesis of 1,2,4-Triazole derivatives showed potential as antimicrobial agents (Bektaş et al., 2007).

X-ray Diffractions and DFT Calculations

  • Application : Analyzed for structural elucidation using X-ray diffraction and density functional theory (DFT) calculations, contributing to the understanding of molecular structure and electronic properties (Yılmaz et al., 2020).

Novel Synthesis Methods

  • Application : Utilized in the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, potentially acting as anticonvulsant agents (Archana et al., 2002).

properties

CAS RN

143934-15-0

Product Name

3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-

Molecular Formula

C42H32FN3O7

Molecular Weight

709.7 g/mol

IUPAC Name

N-butan-2-yl-1-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-fluorophenyl]-N-methylisoquinoline-3-carboxamide

InChI

InChI=1S/C42H32FN3O7/c1-4-22(2)46(3)40(50)35-18-23-7-5-6-8-28(23)38(45-35)30-19-25(10-16-34(30)43)44-39(49)24-9-13-31-29(17-24)41(51)53-42(31)32-14-11-26(47)20-36(32)52-37-21-27(48)12-15-33(37)42/h5-22,47-48H,4H2,1-3H3,(H,44,49)

InChI Key

UBHBPMOKEFIASH-UHFFFAOYSA-N

SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)F

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(2-fluoro-5-N-(1,3-dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofurancarboxamide)phenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide
AHN 683
AHN-683

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-
Reactant of Route 2
3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-
Reactant of Route 3
3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-
Reactant of Route 4
3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-
Reactant of Route 5
Reactant of Route 5
3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-
Reactant of Route 6
3-Isoquinolinecarboxamide, 1-(5-(((3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)carbonyl)amino)-2-fluorophenyl)-N-methyl-N-(1-methylpropyl)-

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